A Technical Guide to Fluorescein O-methacrylate: Structure, Properties, and Applications
A Technical Guide to Fluorescein O-methacrylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluorescein (B123965) O-methacrylate (FMA), a versatile fluorescent monomer. This document details its chemical structure, physicochemical properties, synthesis, and key applications in various research and development fields.
Chemical Structure and Properties
Fluorescein O-methacrylate is a derivative of the highly fluorescent dye, fluorescein, functionalized with a methacrylate (B99206) group. This methacrylate moiety allows for its covalent incorporation into polymer chains, making it a valuable building block for creating fluorescent materials.[1][2]
Chemical Structure:
Image Source: PubChem CID 3416581[3]
Physicochemical Properties:
The key properties of Fluorescein O-methacrylate are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₆O₆ | [4][5] |
| Molecular Weight | 400.38 g/mol | [4][5] |
| Appearance | Solid | |
| Melting Point | 227-232 °C | [6] |
| Excitation Maximum (λex) | ~490 nm | [1][7][8] |
| Emission Maximum (λem) | ~520 nm | [1][7][8] |
| Quantum Yield (Φ) | ~0.85 | [2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [5] |
Synthesis of Fluorescein O-methacrylate
The primary method for synthesizing Fluorescein O-methacrylate is through the direct esterification of fluorescein with a reactive derivative of methacrylic acid, such as methacryloyl chloride.[1][2] This reaction involves the nucleophilic attack of a hydroxyl group on fluorescein at the carbonyl carbon of the methacryloyl chloride. To ensure high yields and prevent unwanted side reactions, the synthesis is typically carried out under anhydrous conditions in an inert atmosphere.[1][2]
Caption: Synthesis of Fluorescein O-methacrylate.
Experimental Protocols
Synthesis and Purification of Fluorescein O-methacrylate
This protocol describes a general method for the synthesis of Fluorescein O-methacrylate based on literature procedures for similar compounds.[1][2]
Materials:
-
Fluorescein
-
Methacryloyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve fluorescein in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add triethylamine to the solution, followed by the dropwise addition of methacryloyl chloride.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure Fluorescein O-methacrylate. Yields for this type of reaction are typically in the range of 70-85%.[2]
Characterization
The synthesized Fluorescein O-methacrylate should be characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure by identifying the characteristic peaks of the fluorescein and methacrylate moieties.[2]
-
Fluorescence Spectroscopy: The excitation and emission spectra should be recorded to verify the photophysical properties of the molecule. The quantum yield can be determined relative to a standard fluorophore like fluorescein.[1]
Applications in Research and Development
Fluorescein O-methacrylate's ability to be polymerized makes it a valuable tool in various applications, particularly in the development of biosensors and for cellular imaging.[1][7]
Development of pH-Sensitive Fluorescent Nanoparticles
FMA can be co-polymerized with other monomers to create nanoparticles that exhibit pH-dependent fluorescence. This property is useful for developing sensors to monitor pH changes in biological environments.[1][2]
Caption: Application of FMA in pH-sensing nanoparticles.
Cellular Imaging
Fluorescently labeled polymers and nanoparticles synthesized from FMA can be used as probes for cellular imaging.[7] These probes can be designed to target specific cellular compartments or to monitor dynamic cellular processes.
A general workflow for using FMA-based nanoparticles for cellular imaging is as follows:
-
Nanoparticle Synthesis: Synthesize fluorescent nanoparticles through the polymerization of FMA with a biocompatible co-monomer.[9]
-
Cell Culture and Incubation: Culture the cells of interest and incubate them with the fluorescent nanoparticles.
-
Washing: Wash the cells to remove any unbound nanoparticles.
-
Imaging: Visualize the cells using fluorescence microscopy with the appropriate filter sets for fluorescein (excitation ~490 nm, emission ~520 nm).[9]
This allows for the tracking of cells and the study of their behavior over time.[9]
Fluorescence Mechanism
The fluorescence of Fluorescein O-methacrylate originates from the xanthene core of the fluorescein molecule. The process can be visualized using a Jablonski diagram.
Caption: Simplified Jablonski diagram of fluorescence.
Upon absorption of a photon of appropriate energy, the molecule is excited from its ground electronic state (S₀) to an excited singlet state (S₁).[10] Following rapid vibrational relaxation, the molecule can return to the ground state through the emission of a photon, which is observed as fluorescence, or through non-radiative pathways.[10] The high quantum yield of FMA indicates that fluorescence is a highly efficient de-excitation pathway.[2][10]
References
- 1. Buy Fluorescein O-methacrylate | 480439-15-4 [smolecule.com]
- 2. Fluorescein O-methacrylate | 480439-15-4 | Benchchem [benchchem.com]
- 3. Fluorescein O-methacrylate | C24H16O6 | CID 3416581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 荧光素O-甲基丙烯酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fluorescein O-methacrylate 480439-15-4 | MCE [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
